2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 3,4-dichlorobenzoate
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Overview
Description
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 3,4-dichlorobenzoate is a synthetic organic compound characterized by the presence of trifluoromethyl and dichlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 3,4-dichlorobenzoate typically involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dichlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((3-(trifluoromethyl)benzyl)amino)ethyl (phenyl)aminoacetic acid
- 2-Oxo-2-(3-(trifluoromethyl)phenyl)acetic acid
- 2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl acetate
Uniqueness
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 3,4-dichlorobenzoate is unique due to the presence of both trifluoromethyl and dichlorobenzoate groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C16H10Cl2F3NO3 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C16H10Cl2F3NO3/c17-12-5-4-9(6-13(12)18)15(24)25-8-14(23)22-11-3-1-2-10(7-11)16(19,20)21/h1-7H,8H2,(H,22,23) |
InChI Key |
XNRXYCUKGPGQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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